![molecular formula C27H35FN2O2 B2887738 (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2309186-57-8](/img/structure/B2887738.png)
(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex chemical with a unique structure and properties. This compound, characterized by its tert-butyl, bipiperidine, and fluorophenoxy groups, exhibits significant potential in various fields, including medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several key steps:
Starting Materials: : Begin with 4-tert-butylbenzaldehyde, 2-fluorophenol, and bipiperidine.
Condensation Reaction: : The 4-tert-butylbenzaldehyde reacts with bipiperidine in the presence of a base to form an intermediate.
Substitution Reaction: : The intermediate undergoes a nucleophilic substitution reaction with 2-fluorophenol to introduce the fluorophenoxy group.
Final Product Formation: : Further refinement and purification lead to the final product.
Industrial Production Methods
On an industrial scale, the production method may involve:
Continuous Flow Reactors: : For enhanced efficiency and control over reaction conditions.
Automated Synthesis: : Utilization of robotic systems for precision in reagent addition and reaction monitoring.
Purification Techniques: : Advanced techniques such as chromatography and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound is known to undergo:
Oxidation Reactions: : Often involving strong oxidizing agents like potassium permanganate.
Reduction Reactions: : Using reducing agents like lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic aromatic substitution given the presence of the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
Oxidation Products: : Carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Depending on the specific substituent introduced, a variety of derivative compounds can be formed.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and potential to form new chemical entities.
Biology
Evaluated for its biological activity and interactions with various biomolecules.
Medicine
Investigated for therapeutic properties, particularly in the context of neurological or psychiatric conditions.
Possible use in the development of novel pharmaceuticals.
Industry
Considered for materials science applications due to its unique structural properties.
Used in the synthesis of specialized polymers or advanced materials.
Mecanismo De Acción
The exact mechanism by which (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exerts its effects can vary based on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : Can modulate signaling pathways, such as neurotransmitter pathways in the brain.
Mechanistic Studies: : Ongoing research aims to elucidate its exact mode of action and potential therapeutic targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Tert-butyl)phenyl)-[1,4'-bipiperidin]-1'-yl)methanone: : Lacks the fluorophenoxy group but shares the bipiperidine core.
(4-(Tert-butyl)phenyl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone: : Contains a methoxy group instead of fluorophenoxy.
Uniqueness
Fluorophenoxy Group:
Diverse Applications: : The specific structure of this compound allows for versatile applications across different fields, making it a valuable subject of scientific research.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O2/c1-27(2,3)21-10-8-20(9-11-21)26(31)30-16-12-22(13-17-30)29-18-14-23(15-19-29)32-25-7-5-4-6-24(25)28/h4-11,22-23H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJQGOZYAXULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2887655.png)
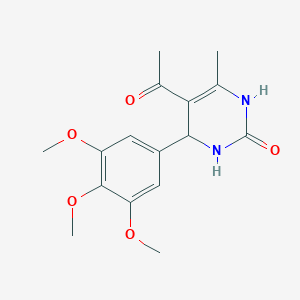
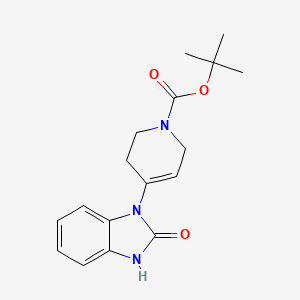
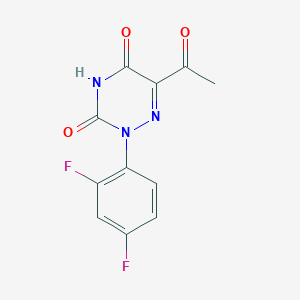
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)
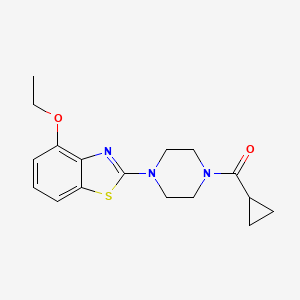
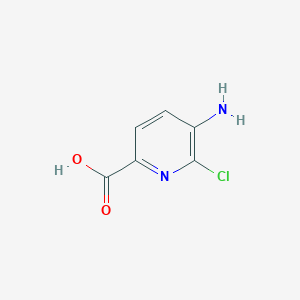
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)
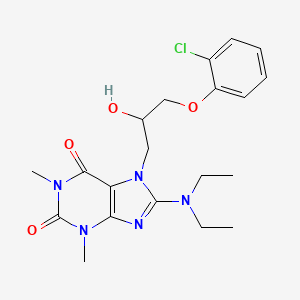
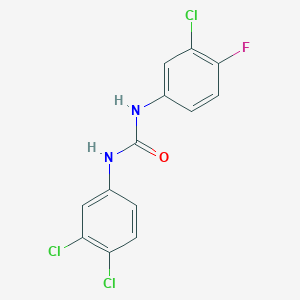
![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)
![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)
